Bik BH3

Apoptosis Bcl-2 family Binding affinity

Researchers studying Bcl-xL-dependent apoptosis frequently encounter data inconsistency when substituting BH3 peptides based on shared domain nomenclature rather than binding selectivity. Bik BH3 solves this: its 40- to 140-fold binding preference for Bcl-xL and Bcl-w over Mcl-1 enables precise dissection of Bcl-xL-mediated survival signaling without Mcl-1 confounding. • Discriminates sensitizer vs. direct activator function in mitochondrial permeabilization assays. • Validated in bortezomib sensitivity, TRAIL synergy, and caspase-independent apoptosis models. • ≥98% purity; lyophilized powder; global shipping available.

Molecular Formula C86H145N23O32S3
Molecular Weight 2109.4 g/mol
Cat. No. B15137656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBik BH3
Molecular FormulaC86H145N23O32S3
Molecular Weight2109.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1
InChIKeyJMIMHPONHLDYMG-JNQIXXGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bik BH3 Peptide: Quantitative Differentiation Guide for Apoptosis Research Procurement


Bik BH3 is a biologically active peptide derived from the BH3 domain of the Bcl-2 interacting killer (BIK) protein, a proapoptotic BH3-only member of the Bcl-2 family. The peptide comprises the minimal helical domain responsible for engaging the hydrophobic binding groove of anti-apoptotic Bcl-2 family proteins, thereby modulating the intrinsic apoptotic pathway . BH3 peptides from eight BH3-only proteins exhibit affinities for five anti-apoptotic Bcl-2 family proteins that vary over 10,000-fold, underscoring the necessity of selecting the appropriate BH3 peptide for specific experimental contexts rather than assuming functional equivalence [1]. Bik is classified as a 'sensitizer' BH3-only protein that functions by binding to and neutralizing pro-survival Bcl-2 family members, thereby lowering the apoptotic threshold, in contrast to 'direct activator' BH3-only proteins such as Bid and Bim [2].

Why Generic BH3 Peptide Substitution Fails: Bik BH3 Procurement Considerations


Substituting one BH3 peptide for another based solely on shared 'BH3 domain' nomenclature introduces substantial experimental variability and potential data misinterpretation. Quantitative binding profiling across eight BH3 peptides and five anti-apoptotic proteins demonstrates that each proapoptotic BH3 peptide exhibits a distinct binding profile against anti-apoptotic Bcl-2 family members . Specifically, while BimBH3 and PumaBH3 bind all pro-survival proteins with high affinity, BikBH3 displays a differential targeting pattern with a marked preference for Bcl-xL and Bcl-w over Mcl-1, with an approximately 40- to 140-fold higher affinity for Bcl-xL and Bcl-w compared to Mcl-1 [1]. This selective binding profile fundamentally differs from that of NoxaBH3 (which binds only Mcl-1 and A1) and BadBH3 (which binds Bcl-2, Bcl-xL, and Bcl-w tightly but not Mcl-1). Consequently, experimental outcomes in systems relying on Mcl-1-dependent survival signaling will differ substantially depending on whether Bik BH3 or a pan-binding peptide such as Bim BH3 is employed.

Bik BH3 Quantitative Comparative Evidence: Binding, Activation, and Selectivity Data


Bik BH3 vs. Bim BH3: Differential Anti-Apoptotic Binding Affinity Comparison

In surface plasmon resonance (SPR)-based binding assays using a Biacore biosensor, the Bik BH3 peptide (26-mer) demonstrated a relative binding affinity (IC50) of 64 ± 4 nM against Bcl-2, whereas the Bim BH3 peptide exhibited a 16-fold higher binding affinity with an IC50 of 4 ± 1 nM under identical experimental conditions [1]. This quantitative difference in binding affinity defines Bik BH3 as a moderate-affinity ligand for Bcl-2 compared to the high-affinity pan-binder Bim BH3.

Apoptosis Bcl-2 family Binding affinity

Bik BH3 Relative Selectivity: Bcl-xL vs. Mcl-1 Preferential Binding

Quantitative binding studies using solution competition assays revealed that Bik BH3 exhibits a pronounced binding preference for Bcl-xL and Bcl-w over Mcl-1, with an affinity ratio of approximately 40- to 140-fold in favor of Bcl-xL and Bcl-w relative to Mcl-1 [1]. This selective targeting profile is intermediate between the pan-binding behavior of Bim BH3 (which binds all pro-survival proteins with high affinity) and the highly restrictive specificity of Noxa BH3 (which binds only Mcl-1 and A1).

Apoptosis Bcl-xL Mcl-1 Selectivity

Bik BH3 vs. Bid and Bim: Direct Activation Potency in Mitochondrial Permeabilization

In mitochondrial permeabilization assays using Bid chimeras wherein the BH3 domain of Bid was replaced with BH3 domains from other BH3-only proteins, BH3 sequences from Bid and Bim were the strongest activators, followed by Puma, Hrk, Bmf, and Bik, while Bad and Noxa were not activators [1]. Bik BH3 falls within the intermediate activator tier, exhibiting measurable but submaximal capacity to directly activate Bak and Bax compared to the most potent direct activators Bid and Bim.

Apoptosis Bax/Bak activation Mitochondrial permeabilization

Bik BH3 C-Terminal Membrane Insertion: Distinct Behavior from Bim and Puma

In vitro expression studies of hydrophobic C-terminal regions from BH3-only proteins demonstrated that the C-terminal domain of Bik mediates insertion into microsomal membranes, but with distinct efficiency and specificity compared to Bim, Noxa, Bmf, and Puma [1]. The C-terminal domains of these BH3-only proteins associated in distinct ways with various biological membranes, indicating that membrane targeting is not a generic property across the BH3-only family. Bik's membrane association patterns differ qualitatively from those of other family members.

Apoptosis Membrane insertion Mitochondrial targeting

Bik BH3 Optimal Application Scenarios in Apoptosis Research and Drug Discovery


Bcl-xL-Dependent Apoptosis Pathway Dissection

In cellular models where Bcl-xL is the dominant pro-survival dependency, Bik BH3 provides an optimal tool for probing Bcl-xL-mediated survival signaling. The peptide's 40- to 140-fold binding preference for Bcl-xL and Bcl-w over Mcl-1 [1] enables selective neutralization of Bcl-xL without simultaneously inhibiting Mcl-1, allowing researchers to isolate the contribution of Bcl-xL to the apoptotic threshold. This application is particularly relevant in breast cancer models, where Bik is induced under estrogen-starved or antiestrogen-exposed conditions and plays a critical role in provoking apoptosis [2].

BH3-Only Protein Functional Classification Studies

For studies aimed at distinguishing between 'sensitizer' and 'direct activator' BH3-only proteins, Bik BH3 serves as a well-characterized intermediate reference point. As demonstrated in mitochondrial permeabilization assays, Bik BH3 exhibits intermediate direct activation capacity—measurably activating Bak and Bax, but with lower potency than Bid and Bim, while exceeding the purely sensitizer function of Bad and Noxa [3]. This intermediate functional classification makes Bik BH3 valuable for calibrating assay sensitivity and establishing functional hierarchies.

Proteasome Inhibitor Combination Studies and Bortezomib Mechanism Analysis

Bik BH3 is specifically relevant for research investigating the molecular mechanisms of proteasome inhibitors such as bortezomib. Studies have demonstrated that bortezomib induces increases in Bik and Bim levels in multiple cell lines, and that mouse embryo fibroblasts with disrupted Bik and Bim genes are refractory to bortezomib's cytotoxic action [4]. For researchers studying bortezomib sensitivity, TRAIL synergy, or the role of BH3-only proteins in proteasome inhibitor-induced apoptosis, Bik BH3 is a mechanistically validated tool.

Caspase-Independent Apoptosis Pathway Investigation

Bik BH3 is particularly suited for studies of caspase-independent apoptotic pathways. In human melanoma models, Bik (Nbk) overexpression triggered apoptosis characterized by DNA fragmentation and chromatin condensation, yet occurred without detectable cytochrome c release or caspase processing, and was unaffected by selective caspase inhibition [5]. Researchers investigating non-canonical cell death mechanisms or seeking to bypass caspase-dependent resistance mechanisms should consider Bik BH3 as a pathway-specific probe.

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